REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[O:6].[H-].[Na+]>C1COCC1>[F:10][C:9]([F:12])([F:11])[CH2:8][N:7]1[CH2:2][CH2:3][NH:4][C:5]1=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
ClCCNC(=O)NCC(F)(F)F
|
Name
|
|
Quantity
|
0.196 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated with satd
|
Type
|
EXTRACTION
|
Details
|
NH4Cl, extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1C(NCC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |